molecular formula C24H30F2O6Sl B1165083 Fluticasone Propionate RC A

Fluticasone Propionate RC A

Cat. No. B1165083
M. Wt: 484.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Analytical reference standard for Fluticasone Propionate Related Compound A (as defined by USP)

Scientific Research Applications

Anti-Inflammatory and Therapeutic Efficacy

Fluticasone Propionate (FP) is a glucocorticoid with potent anti-inflammatory activity, effectively used in the management of asthma and allergic rhinitis. It is a highly lipophilic molecule with strong binding and retention characteristics in human lung tissue, showing high glucocorticoid receptor selectivity and affinity (Fuller, Johnson, & Bye, 1995). In vitro studies reveal FP's capability to inhibit T lymphocyte proliferation, cytokine generation, and promote eosinophil apoptosis. Clinical studies emphasize its potency in improving lung function, reducing exacerbation rates, and offering a possibly higher therapeutic index compared to other inhaled corticosteroids (Harding, 1990).

Spectroscopic Study

A vibrational spectroscopic study of FP provides molecular insights useful for process monitoring in pharmaceutical applications. This study offers a library of information for the assessment and quality control of FP (Ali, Edwards, Kendrick, & Scowen, 2009).

Analytical Method Development

An HPLC method has been developed for the quantitative and qualitative determination of FP in inhalation particles. This method, validated according to ICH guidelines, demonstrates specificity, precision, and reliability, and is applicable in pharmaceutical industry routines for FP analysis (Sá Couto, Cardoso, & Cabral-Marques, 2014).

Pharmacokinetics

The pharmacokinetics of FP, particularly following intravenous dosing, has been established. Studies indicate linear pharmacokinetics over a specific dosing range, extensive distribution, rapid clearance, and a relatively long terminal elimination half-life. Understanding these parameters is vital for pharmacokinetic/pharmacodynamic modeling and other related research (Mackie, Ventresca, Fuller, & Bye, 2003).

Pharmacology and Safety Profile

The pharmacology of FP, including its metabolic features and pharmacokinetic aspects, has been extensively studied. FP demonstrates rapid clearance to inactive metabolites, minimal systemic side effects, and a good safety profile. Its pharmacologic properties contribute to its high therapeutic index (Johnson, 1996).

properties

Molecular Formula

C24H30F2O6Sl

Molecular Weight

484.55

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.